Glykodesoxycholsäure

Übersicht

Beschreibung

GHCA is a glycine-conjugated form of the primary bile acid hyocholic acid . It acts as a detergent to solubilize fats for absorption and is itself absorbed .

Synthesis Analysis

GHCA is upregulated 6.6-fold in the serum of patients with cirrhosis induced by hepatitis C virus (HCV) compared to healthy controls . Plasma levels of GHCA increase in patients who are no longer diabetic following gastric bypass surgery .

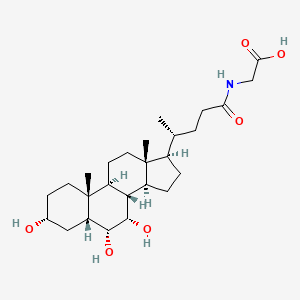

Molecular Structure Analysis

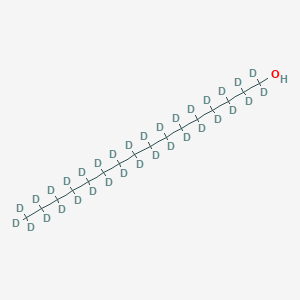

The molecular formula of GHCA is C26H43NO6 . The average mass is 465.624 Da and the monoisotopic mass is 465.30904 Da .

Chemical Reactions Analysis

GHCA is involved in important processes in chemical and biological systems, particularly acid-base reactions in aqueous solutions .

Physical And Chemical Properties Analysis

GHCA has a molecular weight of 465.6 . More specific physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Klinische Forschung bei Stoffwechselstörungen

Glykodesoxycholsäure wird hinsichtlich ihrer Rolle bei Stoffwechselerkrankungen, insbesondere im Zusammenhang mit der Leberfunktion und dem Gallensäurenstoffwechsel, untersucht. Es wurde festgestellt, dass sie im Serum von Patienten mit Zirrhose, die durch das Hepatitis-C-Virus induziert wurde, hochreguliert ist, was ihr Potenzial als Biomarker für Lebererkrankungen nahelegt .

Funktion des Verdauungssystems

Diese Verbindung erleichtert die Bildung von Mizellen, die für die Verdauung und Absorption von Nahrungsfetten unerlässlich sind. Forschungen mit LC-MS/MS haben gezeigt, dass this compound neben anderen Gallensäuren eine bedeutende Rolle bei der Förderung dieser essentiellen Verdauungsprozesse spielt .

Hormonelle Aktivität und Signalgebung

Jüngste Studien haben gezeigt, dass Gallensäuren wie this compound hormonelle Wirkungen haben können. Diese Erkenntnisse eröffnen neue Wege für die Forschung zu den nicht-verdauungsbezogenen Rollen von Gallensäuren, einschließlich ihrer möglichen Beteiligung an Signalwegen und der Hormonregulation .

Fettleibigkeit und Gewichtsmanagement

Änderungen im Gallensäurenprofil, einschließlich der Spiegel von this compound, wurden in Studien zur Fettleibigkeit und zum Gewichtsmanagement beobachtet. Änderungen in der Konzentration dieser Gallensäure könnten mit der Regulierung des Körpergewichts und des Energiestoffwechsels zusammenhängen .

Ergebnisse des Magenbypass-Chirurgie

Patienten, die sich einem Magenbypass unterzogen haben, zeigen Veränderungen in ihren Plasmaspiegeln von this compound. Dies deutet darauf hin, dass die Verbindung als prognostischer Marker für den Erfolg solcher Operationen bei adipösen Patienten dienen könnte, insbesondere in Bezug auf die Remission von Diabetes .

Pharmazeutische Entwicklung

Die Eigenschaften von this compound machen sie zu einem Kandidaten für pharmazeutische Anwendungen, insbesondere bei der Entwicklung von Medikamenten, die auf Stoffwechselerkrankungen und Störungen im Zusammenhang mit der Dysregulation von Gallensäuren abzielen .

Quantitative Analyse in der klinischen Forschung

Die Verbindung ist in die quantitative Analyse von Gallensäuren im Serum einbezogen, die für das Verständnis der Pathophysiologie verschiedener Krankheiten unerlässlich ist. Zu diesem Zweck wurde eine sensitive und spezifische LC/MS/MS-Analysemethode entwickelt, die die Bedeutung von this compound in der klinischen Forschung hervorhebt .

Präparative Isolierung für die Forschung

Hochgeschwindigkeits-Gegenstromchromatographie-Techniken wurden für die Isolierung und Reinigung von this compound entwickelt. Dies ist unerlässlich für die Herstellung von Proben mit hoher Reinheit für Forschung und Studien, um unser Verständnis ihrer Rolle und Anwendungen zu erweitern .

Wirkmechanismus

Target of Action

Glycohyocholic acid primarily targets the Gastrotropin . Gastrotropin plays a crucial role in the digestion process, particularly in the solubilization and absorption of dietary fats .

Mode of Action

Glycohyocholic acid, being a glycine conjugate of cholic acid, acts as a detergent . Its primary function is to solubilize fats for absorption, and it is itself absorbed in the process . It also interacts with receptors such as TGR5 and FXR , simultaneously activating TGR5 and inhibiting FXR .

Biochemical Pathways

Glycohyocholic acid affects the glucose regulation pathway . It promotes the secretion of glucagon-like peptide-1 (GLP-1) , a hormone that enhances insulin secretion . This action results in improved glucose homeostasis .

Pharmacokinetics

It is known that glycohyocholic acid is absorbed after it has solubilized fats .

Result of Action

The primary result of Glycohyocholic acid’s action is the improved regulation of glucose levels . By promoting GLP-1 secretion, it helps regulate both fasting and postprandial (after meal) blood glucose levels .

Action Environment

The action of Glycohyocholic acid can be influenced by the environment in the gut, where it interacts with the microbial flora . Certain bacteria, such as Bacteroides, Bifidobacterium, Clostridium, and Lactobacillus, are involved in its metabolism . The concentration of Glycohyocholic acid can also be affected by dietary factors .

Zukünftige Richtungen

While specific future directions for GHCA were not found in the search results, it’s clear that GHCA and its effects on glucose regulation and GLP-1 secretion present interesting avenues for future research .

Relevant Papers

The papers analyzed for this response include a study on the role of hyocholic acid species in glucose homeostasis , and a product page providing information on GHCA .

Eigenschaften

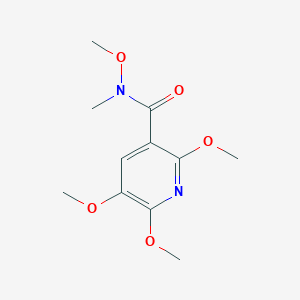

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

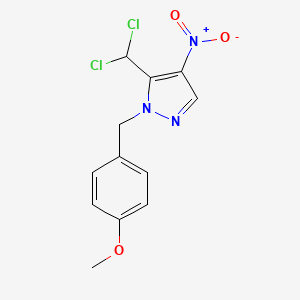

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYUKJFJPJDMMR-ZDWCHQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20785145 | |

| Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32747-08-3 | |

| Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycohyocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Glycohyocholic acid and how is it linked to human health?

A1: Glycohyocholic acid is a conjugated bile acid, a type of molecule primarily involved in fat digestion and absorption in the gut. Recent research suggests that Glycohyocholic acid, along with other bile acids, may play a more significant role in human health than previously thought. For instance, elevated levels of Glycohyocholic acid in the blood have been linked to an increased risk of colon cancer [5]. Additionally, studies have explored the relationship between Glycohyocholic acid and metabolic health, finding potential links to gut bacteria composition, specifically Clostridia species [7].

Q2: How does Glycohyocholic acid differ from other bile acids in terms of its potential impact on health?

A2: Research indicates that different types of bile acids, even those structurally similar, can have varying effects on health. For example, in a study investigating colon cancer risk, researchers found that elevated levels of conjugated primary and secondary bile acids, including Glycohyocholic acid, were associated with increased risk [5]. Interestingly, this association was not observed for unconjugated bile acids or tertiary bile acids. This suggests that the conjugation status of bile acids like Glycohyocholic acid might be a crucial factor influencing their biological activity and potential health implications.

Q3: Can dietary interventions influence Glycohyocholic acid levels?

A3: Yes, diet can potentially influence Glycohyocholic acid levels. Studies have shown that including soluble fiber, such as guar gum combined with pregelatinized waxy maize starch (GCW), in the diet of sows during gestation led to changes in their gut microbiota composition and bile acid homeostasis [3]. Notably, the sows on the GCW diet had lower plasma levels of Glycohyocholic acid compared to the control group. This suggests that dietary fiber interventions might be a viable strategy for modulating bile acid profiles, including Glycohyocholic acid, potentially influencing health outcomes.

Q4: What is the role of Glycohyocholic acid in Minimal Hepatic Encephalopathy (MHE)?

A4: Research using metabolomics techniques, such as GC-TOFMS and UPLC-QTOFMS, has identified Glycohyocholic acid as one of the potential biomarkers for Minimal Hepatic Encephalopathy (MHE) in patients with HBV-induced liver cirrhosis [1]. The study found that the levels of Glycohyocholic acid were significantly elevated in the serum of MHE patients compared to healthy controls and HBV-induced liver cirrhosis patients without MHE. This suggests that Glycohyocholic acid, along with other metabolites, might play a role in the pathogenesis of MHE and could be valuable for early diagnosis.

Q5: How does Glycohyocholic acid interact with the gut microbiota?

A5: Glycohyocholic acid, like other bile acids, can be metabolized by specific gut bacteria. For example, some bacteria possess bile salt hydrolase (BSH) enzymes that can deconjugate bile acids [3]. The composition of the gut microbiota can influence the levels and types of bile acids present in the gut, impacting host health. For example, in a study investigating the effects of Lycium Barbarum Polysaccharides (LBP) on obese rats, LBP treatment altered the gut microbiota composition and modulated serum metabolites, including Glycohyocholic acid [6]. This highlights the intricate interplay between bile acids like Glycohyocholic acid and the gut microbiota in maintaining metabolic health.

Q6: What analytical techniques are used to study Glycohyocholic acid?

A6: Various analytical techniques are employed to characterize and quantify Glycohyocholic acid. High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) has been used to isolate and purify Glycohyocholic acid from complex mixtures [2]. Additionally, tandem mass spectrometry (MS/MS) is widely used to quantify bile acids, including Glycohyocholic acid, in biological samples like serum and plasma with high sensitivity and specificity [5]. Metabolomics studies utilize platforms like GC-TOFMS (Gas Chromatography - Time-of-Flight Mass Spectrometry) and UPLC-QTOFMS (Ultra-Performance Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry) to simultaneously analyze a wide range of metabolites, including Glycohyocholic acid, in biological samples [1].

- Metabolite Profiling Analysis of HBV-induced Liver Cirrhosis Patients Who Have Minimal Hepatic Encephalopathy Using GC-TOFMS and UPLC-QTOFMS.

- PREPARATIVE ISOLATION AND PURIFICATION OF THREE GLYCINE-CONJUGATED CHOLIC ACIDS FROM PULVIS FELLIS SUIS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY COUPLED WITH ELSD DETECTION.

- Inclusion of Soluble Fiber During Gestation Regulates Gut Microbiota, Improves Bile Acid Homeostasis, and Enhances the Reproductive Performance of Sows

- The Metabolomics of Childhood Atopic Diseases: A Comprehensive Pathway-Specific Review

- Pre-diagnostic plasma bile acid levels and colon cancer risk: A prospective study.

- Lycium Barbarum Polysaccharides Regulate the Gut Microbiota To Modulate Metabolites in High Fat Diet-Induced Obese Rats

- Conjugated C-6 hydroxylated bile acids in serum relate to human metabolic health and gut Clostridia species

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443621.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)

![Benzyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1443627.png)

![3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443629.png)

![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)

![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)

![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)